molecular formula C18H36O3 B3052808 17-Hydroxystearic acid CAS No. 4552-19-6

17-Hydroxystearic acid

Cat. No.: B3052808
CAS No.: 4552-19-6
M. Wt: 300.5 g/mol
InChI Key: CKGPXFKOAGKQDN-UHFFFAOYSA-N
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Description

17-Hydroxystearic Acid is a saturated hydroxy fatty acid (HFA) characterized by a hydroxyl functional group attached to the 17th carbon of an 18-carbon (stearic acid) backbone . This structural modification classifies it within the (ω-1) HFA homologous series, which have the general formula CH₃CH(OH)(CH₂)nCOOH . The presence of the hydroxyl group significantly alters the compound's physical and chemical properties compared to its non-hydroxylated counterpart, typically resulting in higher reactivity, viscosity, and solvent miscibility . In research, hydroxy fatty acids like this compound serve as valuable compounds and potential biomarkers. Specific HFAs are known to be components of bacterial cell walls and lipopolysaccharides (LPS) . As a mid-chain hydroxy fatty acid, this compound is of particular interest in lipidomics, environmental science, and toxicology for tracing biogeochemical processes and investigating the biological action mechanisms of endotoxins at a molecular level . It also holds potential as a starting material in synthetic organic chemistry for the production of specialized polymers, lubricants, and other fine chemicals . This product is provided for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this compound with appropriate personal protective equipment and refer to the safety data sheet for detailed handling instructions.

Properties

IUPAC Name

17-hydroxyoctadecanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O3/c1-17(19)15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18(20)21/h17,19H,2-16H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKGPXFKOAGKQDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCCCCCCCCCCCCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4552-19-6
Record name 17-Hydroxystearic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004552196
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17-HYDROXYSTEARIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0217BD3D2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biosynthesis and Metabolic Pathways of 17 Hydroxystearic Acid

Endogenous Formation of 17-Hydroxystearic Acid

This compound is recognized as a human metabolite derived from stearic acid (octadecanoic acid), a common saturated fatty acid found in many animal and vegetable lipids. nih.gov The metabolic conversion of stearic acid can lead to the formation of this compound within the human body. nih.gov This process is part of the broader ω-oxidation pathway of fatty acids, which involves the hydroxylation at the carbon atom furthest from the carboxyl group (the ω-carbon) or near it (ω-1, ω-2). researchgate.netnih.gov While ω-oxidation is typically a minor pathway for fatty acid metabolism compared to β-oxidation, it plays a role in producing hydroxylated fatty acids. nih.gov The presence of this compound has been documented in human metabolic databases, confirming its status as an endogenous metabolite. nih.gov

Enzymatic Transformations Involving this compound

Enzymatic processes can further transform this compound. Specifically, oxido-reduction reactions have been studied in microsomal preparations from rat liver. nih.gov These reactions involve the interconversion between a hydroxyl group and a keto group. The enzymatic oxido-reduction of this compound can lead to the formation of 17-oxostearic acid. nih.govscispace.com This transformation is catalyzed by an alcohol oxidoreductase (dehydrogenase) and is dependent on the cofactors NAD+ or NADP+. nih.govscispace.com The reaction is reversible, meaning the enzyme can also catalyze the reduction of the keto acid back to the hydroxy acid. nih.gov Such enzymatic activities are crucial for the metabolic fate of hydroxylated fatty acids in biological systems. scispace.com

General Biosynthetic Mechanisms for Hydroxystearic Acid Regioisomers

The production of various hydroxystearic acid regioisomers, where the hydroxyl group is located at different positions along the carbon chain, is not limited to endogenous human metabolism. Microorganisms and engineered biological systems offer diverse and efficient routes for their synthesis.

A primary route for producing hydroxystearic acids, particularly 10-hydroxystearic acid, is the microbial hydration of unsaturated fatty acids like oleic acid. researchgate.netgoogle.com This biotransformation was first reported in 1962 with a Pseudomonas species that converted oleic acid to 10-hydroxystearic acid. researchgate.netgoogle.com The enzymes responsible for this reaction are known as oleate (B1233923) hydratases (EC 4.2.1.53), which catalyze the addition of a water molecule across the double bond of the fatty acid without the need for cofactors. google.commdpi.commdpi.com

These hydratases exhibit high regio- and stereospecificity, typically adding a hydroxyl group to the C-10 position of oleic acid to form (R)-10-hydroxystearic acid. nih.govgsartor.org A variety of microorganisms have been identified that can perform this conversion, including species of Nocardia, Rhodococcus, Corynebacterium, Saccharomyces cerevisiae, and ruminal bacteria like Selenomonas ruminantium and Enterococcus faecalis. gsartor.orggsartor.orgnih.govjmb.or.kr The efficiency of this bioconversion can be high; for instance, a recombinant oleate hydratase from Stenotrophomonas maltophilia achieved a 98% conversion of oleic acid to 10-hydroxystearic acid. mdpi.com

Microorganisms Involved in the Hydration of Unsaturated Fatty Acids
MicroorganismUnsaturated Fatty Acid SubstrateHydroxy Fatty Acid ProductReference
Pseudomonas sp.Oleic Acid10-Hydroxystearic Acid researchgate.net
Nocardia cholesterolicumOleic Acid10-Hydroxystearic Acid gsartor.org
Rhodococcus rhodochrousOleic Acid10-Hydroxystearic Acid gsartor.org
Saccharomyces cerevisiae (Baker's Yeast)Oleic Acid10-Hydroxystearic Acid jmb.or.kr
Selenomonas ruminantiumOleic Acid10-Hydroxystearic Acid nih.gov
Enterococcus faecalisOleic Acid10-Hydroxystearic Acid nih.gov
Lactococcus lactisOleic Acid, Linoleic Acid, Linolenic Acid10-Hydroxyoctadecanoic Acid, 10-Hydroxyoctadecaenoic Acid, 10-Hydroxyoctadecadienoic Acid jmb.or.kr

Metabolic engineering and synthetic biology have emerged as powerful tools for the production of hydroxy fatty acids and other valuable chemicals derived from fatty acids. nih.govnih.gov These approaches involve engineering microorganisms like Escherichia coli and the oleaginous yeast Yarrowia lipolytica to create efficient cell factories. nih.govfrontiersin.org

Strategies for enhancing the production of ω-hydroxy fatty acids in recombinant E. coli include:

Engineering Biosynthetic Pathways: Designing and constructing novel enzymatic pathways to convert fatty acids into their hydroxylated forms. nih.gov

Enzyme Engineering: Improving the stability and activity of key enzymes, such as cytochrome P450 monooxygenases, which are often involved in hydroxylation. nih.gov

Improving Host Tolerance: Increasing the tolerance of the microbial host to the toxic effects of free fatty acids, which can accumulate during the production process. nih.gov

In Yarrowia lipolytica, researchers have used a combination of metabolic engineering and random mutagenesis to increase the production of free fatty acids from glucose. frontiersin.org By introducing and expressing a cytochrome P450 enzyme under the control of a synthetic promoter that responds to fatty acid levels, they successfully produced ω-hydroxy palmitic acid. frontiersin.org These synthetic biology techniques provide a platform for the sustainable and high-yield production of a diverse range of hydroxy fatty acids. nih.govthe-dna-universe.com

Enzymes in Hydroxy Fatty Acid Biosynthesis
Enzyme ClassFunctionExample Substrate(s)Reference
Oleate Hydratase (EC 4.2.1.53)Hydration of double bonds in unsaturated fatty acidsOleic Acid, Linoleic Acid researchgate.netmdpi.com
Cytochrome P450 MonooxygenaseHydroxylation of terminal (ω) or sub-terminal carbon atomsPalmitic Acid, Stearic Acid nih.govfrontiersin.org
LipoxygenaseIntroduction of a hydroperoxy group, which is then reduced to a hydroxyl groupUnsaturated Fatty Acids nih.gov
12-HydroxylaseSpecific hydroxylation at the C-12 positionOleic Acid mdpi.com
Alcohol Oxidoreductase (Dehydrogenase)Oxidation of hydroxy fatty acids to keto fatty acidsThis compound, 16-Hydroxyhexadecanoic acid nih.govnih.gov

Integration of Hydroxystearic Acids into Complex Lipid Structures

Beyond its own metabolic conversions, this compound and other hydroxystearic acid isomers serve as crucial precursors in the synthesis of a recently discovered class of lipids with significant biological activities: the fatty acid esters of hydroxy fatty acids (FAHFAs).

Precursor Role in Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs)

FAHFAs are a unique class of lipids where a fatty acid is ester-linked to the hydroxyl group of a hydroxy fatty acid. mdpi.comcas.czfrontiersin.org This structure creates a branched lipid molecule. The biosynthesis of FAHFAs involves the esterification of a hydroxy fatty acid, such as this compound, with another fatty acid. mdpi.comchemrxiv.org

The key enzymatic activity responsible for the formation of the ester bond in FAHFAs is a transacylase function. nih.govoup.com Adipose triglyceride lipase (B570770) (ATGL), an enzyme primarily known for its role in breaking down triglycerides, has been identified as possessing this transacylase activity. nih.govoup.com ATGL can transfer a fatty acid from a triglyceride to the hydroxyl group of a hydroxy fatty acid, thereby synthesizing a FAHFA. nih.gov While much of the foundational research on FAHFA biosynthesis has utilized other isomers like 9-hydroxystearic acid (9-HSA), the general enzymatic mechanism is applicable to the incorporation of this compound as well. oup.combalsinde.org

The general reaction for FAHFA synthesis is as follows:

Hydroxy Fatty Acid + Acyl-CoA (or Acyl-Triglyceride) --(ATGL/Transacylase)--> FAHFA + CoA (or Diacylglycerol)

Cellular and Tissue-Specific Synthesis of FAHFAs

The synthesis of FAHFAs is not ubiquitous throughout the body but shows distinct cellular and tissue specificity. Adipose tissue, particularly white adipose tissue (WAT), is a major site of FAHFA production. mdpi.comcas.cz The levels of FAHFAs in adipose tissue have been linked to metabolic health, with lower levels observed in insulin-resistant individuals. researchgate.net

The synthesis of FAHFAs in adipocytes is closely tied to lipogenesis, the process of synthesizing fatty acids. cas.cz Furthermore, inflammatory conditions can lead to an upregulation of FAHFA synthesis in adipose tissue. nih.gov This suggests a potential role for these lipids in modulating inflammatory responses within this tissue.

FAHFAs, including those potentially derived from this compound, are not confined to their site of synthesis. They have been detected in various human tissues and biofluids, including serum, breast milk, and meconium, indicating their distribution throughout the body and potential systemic functions. cas.cz The specific distribution of different FAHFA isomers, which would include those containing this compound, can vary between tissues. cas.cz

The table below provides an overview of the cellular and tissue context of FAHFA synthesis.

Aspect Details Key Tissues/Cells
Primary Site of Synthesis Adipose tissue is a major hub for FAHFA production.White Adipose Tissue (WAT), Adipocytes
Metabolic Link FAHFA synthesis is connected to de novo lipogenesis.Adipocytes
Regulation by Inflammation Inflammatory stimuli can increase FAHFA production.Adipose Tissue, Macrophages
Distribution Found in various tissues and biofluids beyond the synthesis site.Serum, Breast Milk, Meconium

Biological Activities and Mechanistic Studies of 17 Hydroxystearic Acid

Role in Lipid Metabolism and Signaling Pathways

The influence of 17-hydroxystearic acid on lipid metabolism and associated signaling cascades is an area of ongoing research. While the broader class of hydroxystearic acids is implicated in various metabolic processes, specific data on the 17-hydroxy isomer is limited. The following sections delineate the current understanding of its participation in these pathways.

Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids with recognized anti-diabetic and anti-inflammatory properties. nih.gov Their biosynthesis involves the esterification of a fatty acid to a hydroxyl group of a hydroxy fatty acid. nih.govresearchgate.netchemrxiv.orgacs.org This process can theoretically incorporate various hydroxystearic acid isomers.

While studies have detailed the formation of FAHFAs from other hydroxystearic acid isomers, such as 9-HSA and 12-HSA, the direct participation of this compound in FAHFA biosynthesis has not been extensively documented in the available scientific literature. nih.govresearchgate.net General pathways for FAHFA synthesis have been identified, but the specific affinity of acyltransferases for this compound as a substrate remains to be fully elucidated.

The systemic metabolic effects of FAHFAs, the broader class of lipids to which derivatives of this compound would belong, have been linked to improved glucose homeostasis and reduced inflammation. sciopen.com However, there is a lack of specific research detailing the influence of this compound itself on systemic metabolic regulation. Its identity as a known human metabolite of stearic acid suggests its integration into metabolic pathways, though the precise regulatory consequences of this integration are not yet well-defined. nih.gov

Eicosanoids are potent signaling molecules derived from the oxidation of 20-carbon fatty acids, such as arachidonic acid, and are key regulators of inflammation and other physiological processes. wikipedia.org They are generated through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. nih.govnih.gov While there is extensive research on the interaction of various fatty acids with these pathways, specific studies detailing the interplay between this compound and eicosanoid-related pathways are not readily found in the current body of scientific literature.

Modulation of Cellular Receptor Activity

The interaction of fatty acids and their derivatives with cellular receptors is a fundamental mechanism through which they exert their biological effects. A key family of receptors in this context is the Peroxisome Proliferator-Activated Receptors (PPARs).

Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors that play a crucial role in the regulation of lipid and glucose metabolism. nih.govyoutube.commdpi.commdpi.com Fatty acids and their derivatives are known to be natural ligands for PPARs. Research into the agonistic activity of hydroxystearic acid regioisomers on PPARα has revealed that the position of the hydroxyl group on the stearic acid backbone is a critical determinant of its activity. nih.gov

A comparative study on the effects of different hydroxystearic acid regioisomers on PPARα activity demonstrated that this compound exhibits weak agonistic activity. Specifically, 17-HSA was found to induce PPARα activity by 1.7-fold, an effect that was comparable to that of stearic acid (1.8-fold induction). nih.govresearchgate.net This level of activation was significantly lower than that observed for other regioisomers such as 10-HSA (15.7-fold induction), 9-HSA (10.1-fold induction), and 12-HSA (4.9-fold induction). nih.govnih.govresearchgate.net These findings underscore the importance of the hydroxyl group's position for effective PPARα activation, with the 17-position resulting in minimal activity. nih.gov

PPARα Agonist Activity of Hydroxystearic Acid Regioisomers

CompoundFold Induction of PPARα Activity
10-Hydroxystearic acid (10-HSA)15.7
9-Hydroxystearic acid (9-HSA)10.1
12-Hydroxystearic acid (12-HSA)4.9
This compound (17-HSA)1.7
Stearic acid1.8

Data from Rawlings et al. (2021) illustrating the comparative PPARα agonist activity of different hydroxystearic acid regioisomers. The fold induction is relative to a control.nih.govnih.govresearchgate.net

Ligand Binding and Activation Profiles of Hydroxystearic Acids on PPAR Subtypes

The biological activity of hydroxystearic acids is significantly influenced by the position of the hydroxyl group on the stearate (B1226849) backbone, particularly in relation to their function as ligands for Peroxisome Proliferator-Activated Receptors (PPARs). Research into the regioisomers of hydroxystearic acid has revealed a distinct structure-activity relationship concerning PPARα activation.

Studies have demonstrated that this compound (17-HSA) is a weak agonist of PPARα. nih.govresearchgate.net In a comparative analysis using a luciferase reporter gene assay, the PPARα activation potential of several hydroxystearic acid isomers was evaluated. The results indicated that 10-HSA was the most potent agonist, followed by 9-HSA and 12-HSA. In contrast, 17-HSA exhibited minimal PPARα transactivating activity, with a fold induction of 1.7, which was comparable to that of the parent compound, stearic acid (1.8-fold induction). nih.govresearchgate.net This highlights that the positioning of the hydroxyl group at the 17th carbon results in significantly reduced agonist activity compared to isomers where the hydroxyl group is located closer to the center of the fatty acid chain. nih.gov

The following table summarizes the comparative PPARα activation by different hydroxystearic acid isomers and stearic acid at a concentration of 1.7 µM.

CompoundFold Change in PPARα Activation (vs. vehicle)p-value (vs. vehicle)
10-Hydroxystearic acid 15.7<0.001
9-Hydroxystearic acid 10.1<0.001
12-Hydroxystearic acid 4.9<0.001
This compound 1.7Not Significant
Stearic acid 1.8Not Significant

Data sourced from a study on the transactivation of PPARα in a reporter gene assay. nih.gov

Implications of PPAR Activation in Cellular Responses

The activation of PPARs by ligand binding initiates a cascade of cellular responses through the regulation of target gene expression. Upon activation by a ligand, PPARs form a heterodimer with the Retinoid X Receptor (RXR), which then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. mdpi.com This interaction modulates the transcription of genes involved in various cellular processes.

Given that 17-HSA shows minimal activity as a PPARα agonist, its direct impact on PPAR-mediated cellular responses is expected to be limited compared to more potent isomers like 9-HSA and 10-HSA. nih.govresearchgate.net Transcriptomic analysis of cells treated with general hydroxystearic acid (HSA) and stearic acid (SA) has shown a strong association with altered PPAR signaling pathways. nih.gov This suggests that while the activation may be weak, the pathway is relevant. However, the specific downstream cellular effects directly attributable to the low-level PPAR activation by 17-HSA are not extensively detailed in isolation. The cellular responses often studied in the context of more potent HSAs, such as changes in lipid metabolism and inflammation, would theoretically be less pronounced with 17-HSA. nih.gov

Regulation of Autophagic Processes

Inhibition of Autophagy by Hydroxystearic Acid in Specific Cell Models

Recent research has identified hydroxystearic acid as a modulator of autophagy, a fundamental cellular process for degrading and recycling cellular components to maintain homeostasis. nih.govnih.gov Studies using differentiated SH-SY5Y cells, a human neuroblastoma cell line often used as a model for dopaminergic neurons, have demonstrated that hydroxystearic acid (HSA) can potently inhibit autophagy. nih.govnih.gov This inhibitory effect was observed alongside other long-chain fatty acids like 5-oxo-eicosatetraenoic acid (5OE) and stearic acid (SA), suggesting a role for specific lipids in regulating this pathway. nih.govnih.gov The accumulation of autophagosomes in the presence of these fatty acids points towards a disruption in the autophagic flux.

Molecular Mechanisms Involving Fatty Acid-Binding Proteins (FABP5) and PPAR Pathways in Autophagy Modulation

The molecular mechanism underlying the inhibition of autophagy by hydroxystearic acid involves its interaction with intracellular lipid chaperones and nuclear receptors. Fatty Acid-Binding Protein 5 (FABP5), which is highly expressed in dopaminergic neurons, has been identified as a key player. nih.govnih.gov A lipidomic screen revealed that hydroxystearic acid is one of the long-chain fatty acids that binds to FABP5. nih.govnih.gov

The binding of lipids like HSA to FABP5 can lead to the translocation of the FABP5-ligand complex from the cytoplasm to the nucleus, where it can then activate PPARs. nih.gov Transcriptomic analysis of cells treated with HSA and stearic acid revealed a strong association with alterations in PPAR signaling pathways. nih.gov This suggests a potential mechanistic link where the HSA-FABP5 complex modulates gene expression through PPARs, ultimately leading to the inhibition of autophagy. nih.gov Therefore, the FABP5-PPAR signaling axis is an intriguing target for further investigation into how this compound and related fatty acids modulate cellular autophagic processes. nih.gov

Impact on Extracellular Matrix and Cellular Homeostasis

Modulation of Collagen Synthesis by Hydroxystearic Acid

The synthesis of collagen, a primary component of the extracellular matrix, can be modulated by certain PPAR agonists. researchgate.net Studies investigating the effects of hydroxystearic acid isomers on collagen production in primary human dermal fibroblasts have shown that the position of the hydroxyl group is critical. While isomers like 10-HSA and 9-HSA were found to significantly increase the levels of collagen type I, 17-HSA did not produce a statistically significant effect over the untreated control. nih.govresearchgate.net This finding correlates with its weak PPARα agonist activity, suggesting that a certain threshold of PPARα activation is necessary to stimulate fibroblast collagen synthesis. nih.govresearchgate.net Though general hydroxystearic acid has been reported to stimulate collagen type III synthesis in ex vivo human skin models, the specific contribution of the 17-hydroxy isomer to this effect is likely minimal given its low bioactivity on PPARs. nih.gov

Influence on Cellular Stress Response Pathways, including p53 Activation

There is no direct evidence in the available research to suggest that this compound has a significant influence on cellular stress response pathways or the activation of the tumor suppressor protein p53. Research into other hydroxystearic acid isomers has shown varied effects. For instance, (R)-10-hydroxystearic acid has been found to mitigate the negative effects of UV stress by reducing p53 activation. Another isomer, 9-hydroxystearic acid, can induce apoptosis through a mechanism involving the hyperacetylation of p53. The absence of similar findings for 17-HSA suggests it may not be a potent modulator of this pathway.

Effects on Fibroblast Activity and Keratinocyte Differentiation

Studies comparing various hydroxystearic acid regioisomers have shown that 17-HSA has minimal effects on fibroblast activity. In one study, 17-HSA was found to be largely ineffective at stimulating collagen synthesis in primary human dermal fibroblasts, showing activity similar to that of the parent compound, stearic acid. This was in stark contrast to 10-HSA and 9-HSA, which significantly increased collagen type I levels. This suggests that 17-HSA does not play a significant role in modulating fibroblast activity or, by extension, keratinocyte differentiation, which is often influenced by fibroblast-secreted factors.

Investigational Antiproliferative Activities of Hydroxystearic Acid Regioisomers

In contrast to 17-HSA, several other regioisomers of hydroxystearic acid (HSA) have demonstrated notable antiproliferative activities against various cancer cell lines. The position of the hydroxyl group along the carbon chain plays a crucial role in determining the compound's biological efficacy.

Differential Growth Inhibitory Effects of Regioisomers on Human Cancer Cell Lines (e.g., 5-HSA, 7-HSA, 9-HSA)

Research has consistently shown that the placement of the hydroxyl group is a key determinant of the growth-inhibitory potential of hydroxystearic acids. Specifically, isomers with the hydroxyl group located at positions 5, 7, and 9 exhibit significant antiproliferative activity across a panel of human cancer cell lines.

Key findings include:

Active Isomers : 5-HSA, 7-HSA, and 9-HSA have demonstrated growth inhibitory activity against various human tumor cells, including colorectal cancer (CaCo-2, HT29), cervical cancer (HeLa), breast cancer (MCF7), and prostate cancer (PC3) cell lines.

Inactive or Weakly Active Isomers : 8-HSA showed no inhibitory activity, while 10-HSA and 11-HSA exhibited only very weak effects.

Cell Line Specificity : The potency of the active isomers can vary depending on the specific characteristics of the cancer cell line being tested.

Table 1: Growth Inhibitory Effects (IC₅₀ in µM) of Hydroxystearic Acid (HSA) Regioisomers on Various Human Cancer Cell Lines This interactive table summarizes the reported IC₅₀ values, indicating the concentration required to inhibit the growth of 50% of the cancer cells. Lower values indicate higher potency. Data sourced from a study by Zalambani et al. (2022).

Cell Line5-HSA7-HSA8-HSA9-HSA10-HSA11-HSA
CaCo-2 45.349.3>10048.7>100>100
HT29 48.745.2>10049.1>100>100
HeLa 49.249.5>10049.6>100>100
MCF7 49.849.9>10049.9>100>100
PC3 49.649.8>10049.7>100>100
NLF 49.449.6>10049.5>100>100

Role of Histone Deacetylase (HDAC) Inhibition by Hydroxystearic Acid Regioisomers

A primary mechanism underlying the anticancer activity of certain HSA regioisomers is the inhibition of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in regulating gene expression; their aberrant activity is often linked to cancer development.

9-HSA as an HDAC Inhibitor : 9-HSA is recognized as an inhibitor of class I HDACs. Specifically, both the (R) and (S) enantiomers of 9-HSA inhibit the enzymatic activity of HDAC1, HDAC2, and HDAC3, with the (R)-enantiomer being more potent.

Mechanism of Action : By inhibiting HDACs, 9-HSA causes an accumulation of acetylated histones (hyperacetylation), particularly histone H4. This alteration in chromatin structure can reactivate the expression of tumor suppressor genes that were previously silenced. For example, the inhibition of HDAC1 by 9-HSA leads to the increased transcription of the p21 gene, contributing to cell cycle arrest.

Non-Histone Targets : The effects of HDAC inhibition by 9-HSA are not limited to histones. It also leads to the hyperacetylation of other important proteins, such as p53. This modification of p53 can enhance its pro-apoptotic activity, as seen in U2OS osteosarcoma cells.


Role in Interspecies Signaling and Microbial Interactions

12-Hydroxystearic Acid as a Microbial Metabolite and Signaling Factor

Current research has identified 12-hydroxystearic acid as a metabolite produced by certain microbial communities, where it may act as a signaling molecule. Studies have shown that fatty acids can play a role in microbial communication, influencing processes such as growth and biofilm formation. For instance, diffusible signal factors (DSFs), a family of fatty acids, are known to modulate these behaviors in various bacteria. While other hydroxystearic acids have been detected in mixed microbial cultures, specific research detailing the production of 17-HSA by microorganisms and its role as a signaling factor is not currently available.

Modulation of Microbial Growth and Biofilm Formation by Hydroxylated Fatty Acids

The influence of hydroxylated fatty acids on microbial growth and the formation of biofilms—structured communities of microorganisms—has been a subject of investigation. Research on 12-HSA has demonstrated that it can modulate planktonic growth and biofilm formation in a variety of bacterial strains. However, there is a lack of studies specifically investigating the effects of this compound on these microbial processes. The specific impact of the hydroxyl group's position at the 17th carbon on its ability to interfere with or promote microbial growth and biofilm development has yet to be determined.

Induction of Antimicrobial Peptides

Hydroxystearic Acid's Role in Stimulating Antimicrobial Peptide Secretion from Keratinocytes

Keratinocytes, the primary cells of the epidermis, are known to secrete antimicrobial peptides (AMPs) as a crucial part of the skin's innate immune defense. Research has shown that certain hydroxystearic acids can stimulate this process. Specifically, 12-HSA has been identified as a potent stimulator of AMP secretion from primary epidermal keratinocytes. A patent application also broadly covers the use of hydroxystearic acid for inducing the secretion of AMPs on external body surfaces to enhance immunity. Despite these findings for other isomers, there is no specific scientific literature available that demonstrates the ability of this compound to induce the secretion of antimicrobial peptides from keratinocytes.

Potential Mechanisms for Immune System Modulation at External Surfaces

The mechanisms by which hydroxylated fatty acids may modulate the immune system at external surfaces are an active area of research. For 12-HSA, mechanistic studies suggest that it induces AMP release through the downregulation of caspase-8, which in turn activates the inflammasome. This indicates a potential pathway by which these lipids can enhance the skin's innate immune defenses. However, without specific studies on this compound, it is not possible to determine if it operates through a similar or different mechanism to modulate immune responses at the skin or other external surfaces.

Analytical Methodologies for 17 Hydroxystearic Acid Research

Chromatography-Mass Spectrometry Techniques

The coupling of chromatographic separation with mass spectrometric detection is the cornerstone of modern HFA analysis. This combination allows for the physical separation of isomers and the sensitive detection and structural confirmation of the target analytes.

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) for Hydroxy Fatty Acid Determination

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) has emerged as a powerful tool for the direct analysis of HFAs, including positional isomers of hydroxystearic acid. This technique is particularly advantageous as it often circumvents the need for time-consuming derivatization steps that are typically required for other methods.

Researchers have developed robust LC-HRMS methods capable of simultaneously determining numerous free HFAs in a single, rapid analysis. For instance, a method developed for analyzing saturated HFAs in milk samples allows for the quantification of 19 different HFAs within a 10-minute run. Such methods typically utilize electrospray ionization (ESI) in negative mode, which is highly effective for acidic molecules like fatty acids, to generate deprotonated molecules [M-H]⁻ for high-resolution mass analysis. This capability has been instrumental in identifying previously unrecognized positional isomers of hydroxystearic acid in various matrices.

Table 1: Example LC-HRMS Method Parameters for Hydroxy Fatty Acid Analysis

Parameter Specification
Chromatography Reversed-Phase Liquid Chromatography
Column C18 stationary phase
Mobile Phase Gradient elution with water and organic solvents (e.g., methanol (B129727), acetonitrile) containing additives like acetic acid
Ionization Mode Electrospray Ionization (ESI), Negative Mode
Mass Analyzer High-Resolution Mass Spectrometer (e.g., Orbitrap)

| Analysis Time | Approx. 10-15 minutes |

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Analysis

Gas chromatography-mass spectrometry (GC-MS) is a classic and widely used technique for the analysis of fatty acids. However, due to the low volatility of HFAs, chemical derivatization is a mandatory step prior to analysis. The most common approach involves a two-step derivatization: first, the carboxylic acid group is converted into a fatty acid methyl ester (FAME), and second, the hydroxyl group is converted into a trimethylsilyl (B98337) (TMS) ether. This process increases the volatility and thermal stability of the analyte, making it suitable for GC analysis.

Once derivatized, the sample is introduced into the GC, where compounds are separated based on their boiling points and interaction with the capillary column. The separated compounds then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectra contain characteristic fragmentation patterns that are crucial for structural identification. For example, the analysis of the TMS ether of 10-hydroxystearic acid methyl ester shows distinct fragmentation peaks resulting from cleavage adjacent to the silylated hydroxyl group, allowing for unambiguous determination of the hydroxyl position.

Table 2: Typical GC-MS Workflow for Hydroxystearic Acid Analysis

Step Description
1. Esterification Conversion of the carboxylic acid to a methyl ester (FAME) using reagents like sodium methoxide (B1231860).
2. Silylation Conversion of the hydroxyl group to a trimethylsilyl (TMS) ether using reagents like BSTFA.
3. GC Separation Separation of the derivatized analytes on a capillary column (e.g., SPB-1).

| 4. MS Detection | Ionization (typically Electron Ionization) and mass analysis to obtain fragmentation patterns for identification. |

Tandem Mass Spectrometry Approaches for Structure Elucidation and Quantification

Tandem mass spectrometry (MS/MS or MS²) is a critical technique for both the definitive structural elucidation and the highly selective quantification of HFAs. It can be coupled with either liquid or gas chromatography. The process involves selecting a specific precursor ion (e.g., the deprotonated molecule [M-H]⁻ of 17-HSA) and subjecting it to collision-induced dissociation (CID) to generate a series of product ions (fragments).

The fragmentation patterns are highly specific to the molecule's structure. For hydroxystearic acid isomers, characteristic fragmentation occurs at the C-C bonds adjacent to the hydroxyl group, allowing for the precise determination of its position along the fatty acid chain. In the analysis of fatty acid esters of hydroxy fatty acids (FAHFAs), MS/MS experiments can identify the constituent fatty acid and hydroxy fatty acid. For instance, in negative ion mode ESI-MS/MS, a precursor ion of palmitoyl-hydroxystearate produces distinct product ions corresponding to deprotonated palmitic acid and deprotonated hydroxystearic acid. While different positional isomers of hydroxystearic acid may produce the same primary fragment ions, the relative abundances of these ions can vary, providing clues to the specific isomeric structure.

Complementary Spectroscopic and Chromatographic Methods

While chromatography-mass spectrometry is the dominant approach, other analytical methods provide valuable complementary information for the analysis of 17-HSA.

High-Performance Liquid Chromatography (HPLC) Applications

High-performance liquid chromatography (HPLC) is a fundamental separation technique that can be used for the analysis of HFAs. While GC is often preferred for a broad fatty acid profile, HPLC excels in certain applications, such as the separation of geometrical isomers (cis/trans). For non-UV-absorbing compounds like saturated HFAs, HPLC systems are often equipped with universal detectors like the Evaporative Light Scattering Detector (ELSD).

A validated HPLC-ELSD method has been established for the simultaneous determination of 12-hydroxystearic acid and stearic acid. This method utilizes a C18 reversed-phase column with a gradient elution of methanol and acetic acid solution. The ELSD detector is suitable because it does not require the analyte to have a chromophore; it detects the light scattered by the analyte particles after the mobile phase has been evaporated. Such methods demonstrate high sensitivity, good recovery, and repeatability, making them suitable for quality control applications.

Table 3: Example Validation Parameters for HPLC-ELSD Analysis of 12-Hydroxystearic Acid

Parameter Value Reference
Linear Range 119.1–1190.7 µg·mL⁻¹
Correlation Coefficient (r) 0.9993
Limit of Detection (LOD) 1.1 µg·mL⁻¹
Limit of Quantitation (LOQ) 3.2 µg·mL⁻¹
Mean Recovery 101.5%

| Repeatability (RSD) | < 1.7% | |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete and unambiguous structural characterization of organic molecules, including 17-HSA. While MS techniques provide information based on mass-to-charge ratio and fragmentation, NMR elucidates the precise bonding arrangement of atoms by probing the magnetic properties of their nuclei, primarily ¹H (proton) and ¹³C. The structure of 12-hydroxystearic acid, for example, has been confirmed using ¹³C NMR data.

¹H NMR: Provides information about the chemical environment of hydrogen atoms. Key signals for a hydroxystearic acid would include the methyl (CH₃) group, the long chain of methylene (B1212753) (CH₂) groups, the α-CH₂ protons adjacent to the carboxylic acid, and importantly, the proton on the carbon bearing the hydroxyl group (CH-OH).

¹³C NMR: Shows signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms are highly sensitive to their local environment, allowing for the identification of the carboxyl carbon, the carbon bearing the hydroxyl group, and the different methylene carbons in the aliphatic chain.

2D NMR Techniques: Methods like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between protons and carbons, allowing for the complete assembly of the molecular structure from scratch.

Table 4: General Characteristic NMR Chemical Shifts for Hydroxystearic Acid Functional Groups

Functional Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Terminal Methyl (CH₃) ~0.8-0.9 ~14
Bulk Methylene ((CH₂)n) ~1.2-1.4 ~22-32
α-Methylene (-CH₂-COOH) ~2.3 ~34
Methine (-CH-OH) ~3.6 ~70-75

| Carboxyl (-COOH) | >10 (¹H); ~179 (¹³C) | ~179 |

Infrared Spectroscopy in Fatty Acid Analysis

Infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a powerful analytical technique for the structural elucidation of fatty acids, including 17-hydroxystearic acid. This non-destructive method provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths corresponding to the vibrational frequencies of chemical bonds. nih.gov In the analysis of this compound, FTIR spectroscopy is instrumental in confirming the presence of its key functional groups: the hydroxyl (-OH) group, the carboxyl (-COOH) group, and the long hydrocarbon chain (-CH2-).

O-H Stretching: A broad and strong absorption band is expected in the region of 3500-2500 cm⁻¹. This band arises from the stretching vibration of the hydroxyl group in the carboxylic acid, which is typically broadened due to hydrogen bonding. The hydroxyl group at the 17th carbon position also contributes to this region, generally appearing as a sharper peak around 3400-3300 cm⁻¹ if not involved in strong intermolecular hydrogen bonding.

C-H Stretching: Sharp, medium-to-strong absorption bands appear in the 3000-2800 cm⁻¹ region. Specifically, the asymmetric (νas) and symmetric (νs) stretching vibrations of the methylene (-CH2-) groups in the long alkyl chain are typically observed around 2920 cm⁻¹ and 2850 cm⁻¹, respectively.

C=O Stretching: A very strong, sharp absorption band characteristic of the carbonyl group in the carboxylic acid is prominently observed in the region of 1750-1700 cm⁻¹. For fatty acids in a solid or crystalline state, this peak is often found near 1700 cm⁻¹.

C-O Stretching and O-H Bending: The region between 1400 cm⁻¹ and 1200 cm⁻¹ contains bands related to the C-O stretching and O-H in-plane bending vibrations of the carboxylic acid group. A significant band around 1300 cm⁻¹ is often associated with the coupling of these vibrations. The C-O stretching of the secondary alcohol group at the C-17 position is also expected to appear in the 1150-1050 cm⁻¹ range.

-CH2- Bending: A characteristic scissoring (bending) vibration for the methylene groups is typically observed near 1470-1460 cm⁻¹.

These specific absorption frequencies allow for the qualitative identification of this compound and can be used to monitor its extraction, purification, or modification in various research contexts.

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹) Intensity
Hydroxyl (-OH) from -COOHO-H Stretch3500 - 2500Strong, Broad
Hydroxyl (-OH) from C17-OHO-H Stretch3400 - 3300Medium, Sharper
Alkyl (-CH₂)Asymmetric Stretch~2920Strong
Alkyl (-CH₂)Symmetric Stretch~2850Strong
Carbonyl (C=O) from -COOHC=O Stretch1750 - 1700Very Strong, Sharp
Alkyl (-CH₂)Bending (Scissoring)1470 - 1460Medium
Carboxylic Acid (-COOH)C-O Stretch / O-H Bend1400 - 1200Medium-Strong
Secondary Alcohol (C-OH)C-O Stretch1150 - 1050Medium

Advanced Sample Preparation and Extraction Techniques

Strategies for Extraction and Enrichment of Hydroxy Fatty Acids from Complex Biological Matrices

The accurate analysis of this compound from complex biological matrices such as plasma, serum, tissues, or cells necessitates effective extraction and enrichment strategies to isolate it from a multitude of other lipids and interfering substances. researchgate.net The choice of method depends on the sample type, the concentration of the analyte, and the subsequent analytical technique.

Liquid-Liquid Extraction (LLE) remains a cornerstone for total lipid extraction. nih.gov Methods developed by Folch and Bligh & Dyer are widely used, typically employing a biphasic solvent system of chloroform (B151607) and methanol. nih.govnih.gov These methods efficiently extract a broad range of lipids, including hydroxy fatty acids, into the non-polar organic phase. For instance, a common approach involves homogenizing the biological sample with a chloroform/methanol mixture (e.g., 2:1, v/v), followed by the addition of water or a saline solution to induce phase separation. The lower chloroform layer, containing the lipids, is then collected. Alternative solvent systems, such as hexane-isopropanol, have also been recommended for their simplicity and versatility in extracting hydroxy fatty acids. rsc.org

Solid-Phase Extraction (SPE) is a powerful and widely adopted technique for the selective enrichment and purification of hydroxy fatty acids from the total lipid extract. nih.govaocs.orgfrontiersin.org SPE offers significant advantages over LLE by providing cleaner extracts, reducing matrix effects, and allowing for the fractionation of lipid classes. frontiersin.org The process involves passing the lipid extract through a solid sorbent that retains the analytes of interest, which are then eluted with a different solvent.

Several types of SPE cartridges are utilized for hydroxy fatty acid enrichment:

Normal-Phase SPE: Sorbents like silica (B1680970) gel are used to separate lipids based on polarity. A typical procedure involves loading the sample in a non-polar solvent like hexane. While non-polar lipids (e.g., triglycerides, cholesterol esters) are eluted first with less polar solvents, the more polar hydroxy fatty acids are retained and can be subsequently eluted by increasing the solvent polarity, for example, with diethyl ether or a mixture containing methanol.

Reversed-Phase SPE: Sorbents such as C18-bonded silica are commonly used. In this mode, the non-polar alkyl chains of the fatty acids interact with the stationary phase. The sample is loaded in a polar solvent, and after washing, the hydroxy fatty acids are eluted with a less polar organic solvent like methanol, acetonitrile, or a mixture thereof. aocs.org

Ion-Exchange SPE: Anion-exchange sorbents can be used to specifically retain acidic compounds like free fatty acids. The sample is loaded at a neutral or slightly basic pH where the carboxylic acid group is deprotonated (-COO⁻). After washing away neutral and cationic compounds, the fatty acids are eluted by acidifying the eluting solvent, which protonates the carboxyl group and disrupts the ionic interaction.

The combination of LLE followed by SPE is a robust strategy for obtaining a purified and enriched fraction of this compound, suitable for sensitive analysis by chromatographic methods.

Extraction Technique Principle Common Solvents/Sorbents Advantages Disadvantages
Liquid-Liquid Extraction (LLE) Partitioning between immiscible liquid phases based on polarity.Chloroform/Methanol/Water (Folch, Bligh & Dyer); Hexane/Isopropanol.High recovery for a broad range of lipids; well-established methods.Co-extraction of interfering substances; can be labor-intensive. nih.gov
Solid-Phase Extraction (SPE) - Normal Phase Adsorption based on polar functional groups.Silica Gel, Florisil.Excellent for separating lipid classes by polarity; removes non-polar interferences.Can be sensitive to water content in the sample and solvents.
Solid-Phase Extraction (SPE) - Reversed Phase Partitioning based on hydrophobic interactions.C18, C8 bonded silica.Good for desalting and concentrating analytes from aqueous samples; effective for separating fatty acids of different chain lengths.May not efficiently separate lipids with similar hydrophobicity.
Solid-Phase Extraction (SPE) - Ion Exchange Reversible electrostatic interaction between charged analyte and sorbent.Quaternary Ammonium (Anion Exchange), Sulfonic Acid (Cation Exchange).Highly selective for charged analytes like free fatty acids.pH-dependent; requires careful control of sample and solvent pH.

Derivatization Methods for Enhanced Detection and Separation

Chemical derivatization is a critical step in the analysis of this compound, particularly when using Gas Chromatography (GC). Derivatization serves two primary purposes: it increases the volatility of the fatty acid by masking polar functional groups, and it enhances the thermal stability of the molecule, preventing degradation at the high temperatures used in GC analysis. rsc.org It can also improve ionization efficiency for Mass Spectrometry (MS) detection.

The most common derivatization strategy for fatty acids is esterification of the carboxylic acid group. The formation of fatty acid methyl esters (FAMEs) is a routine procedure that significantly improves chromatographic peak shape and sensitivity. rsc.org

Acid-Catalyzed Esterification: This involves reacting the fatty acid with methanol in the presence of an acid catalyst. Boron trifluoride (BF₃) in methanol (typically 12-14%) is a widely used and effective reagent. The reaction is usually performed by heating the sample with the reagent (e.g., at 60-100°C) for a short period. rsc.org Another common catalyst is acetyl chloride in methanol or anhydrous methanolic HCl.

Base-Catalyzed Transesterification: For hydroxy fatty acids that are esterified within complex lipids (e.g., triglycerides), a base-catalyzed approach using sodium methoxide or potassium hydroxide (B78521) in methanol can be used to simultaneously hydrolyze the ester linkage and form the methyl ester.

In addition to esterifying the carboxyl group, the hydroxyl group at the C-17 position must often be derivatized as well. The free hydroxyl group can still impart polarity and lead to poor peak shape or interactions with the GC column.

Silylation: This is a very common method for derivatizing hydroxyl groups. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with the -OH group to form a trimethylsilyl (TMS) ether. This TMS derivative is much more volatile and thermally stable.

Acetylation: The hydroxyl group can be converted to an acetate (B1210297) ester using reagents like acetic anhydride (B1165640) in the presence of pyridine.

Methylation (Etherification): The hydroxyl group can be converted to a methyl ether, for example, by using methyl iodide with a strong base like silver oxide.

The choice of derivatization method depends on the analytical platform. For GC-MS analysis, a two-step derivatization is often optimal: first, esterification of the carboxyl group to form the FAME, followed by silylation of the hydroxyl group to form the TMS ether. This dual derivatization ensures high volatility and produces characteristic mass spectra that aid in structural confirmation.

Derivatization Target Method Common Reagents Purpose
Carboxylic Acid (-COOH)Esterification Boron Trifluoride (BF₃) in Methanol; Methanolic HCl; Acetyl Chloride in MethanolIncreases volatility for GC; improves peak shape. rsc.org
Hydroxyl (-OH)Silylation BSTFA, MSTFA, TMCSMasks polar -OH group; increases volatility and thermal stability.
Hydroxyl (-OH)Acetylation Acetic Anhydride, PyridineIncreases volatility; creates a stable derivative.
Hydroxyl (-OH)Methylation Methyl Iodide, Silver OxideForms a stable methyl ether; increases volatility.

Synthetic Routes and Derivatization of 17 Hydroxystearic Acid and Its Analogs

Chemical Synthesis of Hydroxystearic Acid Regioisomers

Chemical synthesis provides a versatile platform for the production of a wide array of hydroxystearic acid regioisomers that may not be readily accessible from natural sources. These methods often involve multi-step procedures and can be designed to achieve specific stereochemical outcomes.

Multi-Step Synthetic Procedures for Specific Positional Isomers

The chemical synthesis of specific positional isomers of hydroxystearic acid typically involves a series of reactions to introduce a hydroxyl group at a desired position on the stearic acid backbone. The complexity of the synthesis often depends on the commercial availability of the starting materials.

A general approach for the synthesis of various racemic hydroxystearic acid (HSA) regioisomers, such as 5-HSA, 7-HSA, 8-HSA, 9-HSA, and 10-HSA, has been described. nih.gov The synthesis of 8-HSA and 9-HSA, for example, can commence from commercially available acyl chlorides. The appropriate Grignard reagent is added at low temperatures to the acyl chloride to yield the corresponding keto derivatives. nih.gov These keto intermediates are then reduced to the desired hydroxyl functionality.

For instance, the synthesis of 9-hydroxystearic acid (9-HSA) can be achieved through various routes. One method involves the hydrogenation of the naturally occurring (S)-dimorphecholic acid, which is a major component of the seed oil from plants of the Dimorphotheca genus. nih.gov This approach provides an enantiopure route to (R)-9-HSA. A common laboratory and industrial synthesis for 12-hydroxystearic acid (12-HSA) involves the catalytic hydrogenation of ricinoleic acid, which is the primary fatty acid in castor oil. penpet.com This process saturates the double bond of ricinoleic acid to yield 12-HSA. An alternative multi-stage process for preparing 12-HSA starts from 2-hexylcyclododecanone. penpet.com

A generalized multi-step synthesis for a series of hydroxystearic acid regioisomers can be summarized as follows:

Target CompoundStarting Materials (Example)Key Synthetic Steps (Example)
5-Hydroxystearic acidCommercially available precursorsMulti-step synthesis involving introduction of a keto group followed by reduction. nih.gov
7-Hydroxystearic acidCommercially available precursorsMulti-step synthesis involving introduction of a keto group followed by reduction. nih.gov
8-Hydroxystearic acidAppropriate acyl chloride and Grignard reagent1. Grignard reaction to form a keto intermediate. 2. Reduction of the keto group to a hydroxyl group. nih.gov
9-Hydroxystearic acidAppropriate acyl chloride and Grignard reagent or (S)-dimorphecholic acid1. Grignard reaction and reduction, or 2. Hydrogenation of a natural precursor. nih.govnih.gov
10-Hydroxystearic acidCommercially available precursorsMulti-step synthesis involving introduction of a keto group followed by reduction. nih.gov
12-Hydroxystearic acidRicinoleic acid or 2-hexylcyclododecanone1. Catalytic hydrogenation of ricinoleic acid, or 2. Multi-stage synthesis from 2-hexylcyclododecanone. penpet.com

Stereoselective and Asymmetric Synthesis Approaches for Chiral Hydroxy Fatty Acids

The biological activity of hydroxy fatty acids is often dependent on their stereochemistry. Therefore, the development of stereoselective and asymmetric synthetic methods is crucial for producing enantiomerically pure compounds. These approaches allow for the controlled formation of specific stereoisomers.

One effective strategy for the asymmetric synthesis of chiral hydroxy fatty acids involves the use of chiral catalysts or auxiliaries to direct the formation of a specific enantiomer. An organocatalytic approach has been successfully employed for the synthesis of various chiral saturated and unsaturated hydroxy fatty acids. This method utilizes an organocatalyst to facilitate the formation of a chiral terminal epoxide. Subsequent ring-opening of this epoxide with a Grignard reagent leads to the formation of a chiral secondary alcohol, which is a key intermediate in the synthesis of the target hydroxy fatty acid.

For example, the synthesis of (R)- and (S)-enantiomers of various hydroxystearic acid regioisomers can be achieved using this methodology. The choice of the enantiomer of the organocatalyst dictates the stereochemistry of the final product. This approach has been used to synthesize chiral hydroxypalmitic acids and hydroxystearic acids with the hydroxyl group at various positions along the carbon chain.

A key advantage of this method is its modularity, allowing for the synthesis of a variety of regioisomers and stereoisomers by simply changing the starting materials and the enantiomer of the catalyst. For instance, the synthesis of methyl (9R)-9-hydroxystearate can be accomplished starting from the seed oil of Dimorphotheca sinuata, which is rich in (S)-dimorphecholic acid. nih.gov The natural chirality of the starting material is leveraged to produce the desired enantiomer of the final product.

Synthetic ApproachKey FeaturesExample Application
Organocatalytic Epoxidation and Ring-Opening- Use of a chiral organocatalyst to create a chiral epoxide intermediate. - Ring-opening with a Grignard reagent to establish the chiral alcohol center.Synthesis of various (R)- and (S)-hydroxypalmitic and hydroxystearic acid regioisomers.
Chiral Pool Synthesis- Utilization of naturally occurring chiral molecules as starting materials.Synthesis of (R)-9-hydroxystearic acid from (S)-dimorphecholic acid. nih.gov

Enzymatic and Biocatalytic Synthesis of Hydroxy Fatty Acids

Enzymatic and biocatalytic methods offer a green and highly selective alternative to chemical synthesis for the production of hydroxy fatty acids. These processes often operate under mild reaction conditions, reducing energy consumption and the formation of unwanted byproducts.

Lipase-Catalyzed Esterification and Other Biocatalytic Conversions

Lipases are versatile enzymes that can catalyze the esterification of hydroxy fatty acids to produce a variety of derivatives. This is particularly useful for modifying the properties of hydroxystearic acid for specific applications. Lipase-catalyzed reactions are known for their high selectivity, which can be influenced by the choice of enzyme, solvent, and reaction conditions.

The esterification of 12-hydroxystearic acid with various alcohols has been successfully demonstrated using immobilized lipases. These reactions can be carried out in organic solvents or under solvent-free conditions. The choice of solvent can significantly impact the reaction rate and conversion, with nonpolar solvents generally being preferred. The enzymatic approach avoids the harsh conditions of chemical esterification, which can lead to degradation and side reactions.

Cell-Free Enzymatic Production from Bio-Based Oils

Cell-free enzymatic systems provide a powerful platform for the production of hydroxy fatty acids from renewable feedstocks such as vegetable oils. In this approach, a cascade of purified enzymes is used to convert the fatty acids present in the oil into the desired hydroxy fatty acid. This method avoids the complexities of using whole-cell catalysts, such as competing metabolic pathways and product toxicity to the cells.

A two-step enzymatic cascade has been developed for the production of 10-hydroxystearic acid (10-HSA) from bio-based oils. The first step involves the hydrolysis of triglycerides in the oil to free fatty acids using a lipase (B570770). In the second step, an oleate (B1233923) hydratase is used to hydrate (B1144303) the double bond of oleic acid to form 10-HSA. This cell-free system allows for high conversion rates and simplifies downstream processing.

Enzymatic StepEnzymeSubstrateProduct
1. HydrolysisLipaseTriglycerides (from bio-based oil)Free fatty acids (including oleic acid) and glycerol
2. HydrationOleate HydrataseOleic acid10-Hydroxystearic acid

Oleate Hydratase-Catalyzed Reactions

Oleate hydratases are enzymes that catalyze the addition of a water molecule across the double bond of unsaturated fatty acids, such as oleic acid, to produce hydroxy fatty acids. These enzymes are highly specific, typically producing a single positional and stereoisomer of the hydroxy fatty acid.

The most well-characterized oleate hydratases convert oleic acid to (R)-10-hydroxystearic acid. This biocatalytic reaction is attractive from an industrial perspective as it uses water as a reagent and operates under mild conditions. The reaction is highly efficient, with high conversion rates and product yields being reported. The use of whole-cell biocatalysts expressing oleate hydratase has been demonstrated for the production of 10-HSA.

Development of Functionalized Hydroxystearic Acid Derivatives

The functionalization of hydroxystearic acids, including 17-hydroxystearic acid, represents a key strategy in medicinal chemistry to modulate their physicochemical properties and enhance their biological efficacy. By chemically modifying the hydroxyl and carboxyl groups, novel derivatives with potentially improved activity, selectivity, and pharmacokinetic profiles can be developed. These modifications can range from the introduction of silyl (B83357) groups to the formation of various esters and amides.

Synthesis of Silylated Hydroxystearic Acid Derivatives for Enhanced Biological Activity

The introduction of silyl groups, particularly bulky substituents like tert-butyldimethylsilyl (TBDMS), into hydroxystearic acids is a strategic approach to increase their lipophilicity. This increased lipophilicity can lead to better membrane permeability and potentially higher concentrations in target tissues, which may result in enhanced biological activity. While specific studies on the silylation of this compound are not extensively documented, the synthetic routes applied to other regioisomers, such as 9-hydroxystearic acid, provide a clear blueprint for this chemical modification.

The synthesis of silylated hydroxystearic acid derivatives typically involves the reaction of the parent hydroxy fatty acid with a silylating agent in the presence of a catalyst. A common method is the reaction of the methyl ester of the hydroxystearic acid with tert-butylchlorodimethylsilane in an aprotic polar solvent like N,N-dimethylformamide (DMF), using imidazole (B134444) as a catalyst. The reaction proceeds at room temperature, yielding the corresponding silylated methyl ester. Subsequent alkaline hydrolysis of the ester group affords the desired silylated hydroxystearic acid.

For instance, the synthesis of (R)-9-((tert-butyldimethylsilyl)oxy)octadecanoic acid has been successfully achieved, demonstrating the feasibility of this approach. This silylated derivative showed significantly increased antitumor activity in colon cancer cells compared to its non-silylated precursor nih.gov. The enhanced activity is attributed to the increased lipophilicity conferred by the silyl group, which is thought to facilitate uptake by tumor cells nih.gov.

General silylation reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with the addition of a catalyst like trimethylchlorosilane (TMCS), are also widely used for the derivatization of hydroxyl groups in fatty acids for analytical purposes, such as gas chromatography. These reagents effectively convert hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers under mild conditions.

The table below summarizes key silylated derivatives of hydroxystearic acids and their reported biological activities, providing a basis for the potential outcomes of silylating this compound.

Derivative NameParent CompoundSilyl GroupReported Biological Activity
(R)-9-((tert-butyldimethylsilyl)oxy)octadecanoic acid(R)-9-Hydroxystearic acidtert-butyldimethylsilylIncreased antitumor activity in colon cancer cells nih.gov
Methyl (R)-9-((tert-butyldimethylsilyl)oxy)octadecanoateMethyl (R)-9-hydroxystearatetert-butyldimethylsilylAntitumor activity in various cell lines nih.gov

Preparation of Other Chemically Modified Analogs

Beyond silylation, a variety of other chemical modifications can be applied to hydroxystearic acids to generate a library of analogs with diverse properties. These modifications can target either the hydroxyl group or the carboxylic acid functionality, leading to the formation of esters, ethers, amides, and other derivatives.

One common derivatization is the esterification of the carboxylic acid group. For example, methyl esters of hydroxystearic acids are often prepared as intermediates in synthetic pathways or for analytical purposes. This can be achieved by reacting the hydroxystearic acid with an alcohol, such as methanol (B129727), in the presence of an acid catalyst like anhydrous hydrogen chloride.

Furthermore, the hydroxyl group can be converted into other functional groups. For instance, treatment of a hydroxystearic acid derivative with tosyl chloride can yield a tosylate, which is a good leaving group for subsequent nucleophilic substitution reactions. This allows for the introduction of various functionalities at the position of the original hydroxyl group.

The preparation of fatty acid esters of hydroxy fatty acids (FAHFAs) is another important area of derivatization. These are endogenous lipids with significant biological activities, including anti-diabetic and anti-inflammatory effects. The synthesis of FAHFA analogs, where the carbon chain lengths of both the hydroxy fatty acid and the esterified fatty acid are varied, has been explored to establish structure-activity relationships.

The table below provides examples of chemically modified analogs of hydroxystearic acids and the synthetic strategies employed.

Analog TypeModificationSynthetic Strategy
Methyl esterEsterification of the carboxyl groupReaction with methanol in the presence of an acid catalyst.
TosylateConversion of the hydroxyl groupTreatment with tosyl chloride.
Fatty Acid Ester of Hydroxy Fatty Acid (FAHFA)Esterification of the hydroxyl group with another fatty acidCoupling of the hydroxystearic acid with a fatty acid, often requiring activation of the carboxylic acid.
AmidesConversion of the carboxyl groupActivation of the carboxylic acid followed by reaction with an amine.

These derivatization strategies offer a versatile toolkit for the development of novel this compound analogs with potentially enhanced and specific biological activities, paving the way for further investigation into their therapeutic potential.

Computational Studies and Structure Activity Relationships

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as 17-hydroxystearic acid, and a biological macromolecule (receptor).

Molecular docking simulations have been instrumental in exploring how hydroxystearic acids (HSAs) interact with receptors like the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of lipid metabolism. Studies comparing various HSA regioisomers reveal that the position of the hydroxyl group significantly impacts receptor activation.

Docking studies into the PPARα ligand-binding domain show that while certain isomers like 10-HSA are potent agonists, 17-HSA exhibits minimal activity. nih.govnih.gov The activation of PPARα by 17-HSA was found to be approximately 1.7-fold, which is comparable to the baseline activity of its parent compound, stearic acid (1.8-fold), and significantly lower than that of more active isomers. nih.govutoronto.ca This suggests that the placement of the hydroxyl group at the 17th carbon position results in a suboptimal orientation within the receptor's binding pocket, leading to inefficient stabilization of the active conformation required for agonism. In contrast, isomers like 10-HSA and 9-HSA can form more favorable interactions, leading to robust receptor activation. nih.govnih.gov

The prediction of binding affinity, often expressed as a docking score or Gibbs free energy of binding (ΔG), is a primary goal of docking simulations. mdpi.comnih.gov A lower binding energy value typically indicates a more stable ligand-receptor complex and higher affinity.

For the hydroxystearic acid isomers, the significant differences in their ability to activate PPARα strongly correlate with their predicted binding affinities. 17-HSA's low activity suggests a weaker binding affinity for PPARα compared to its more potent regioisomers. nih.gov Computational models predict that the conformational preference of 17-HSA within the binding site does not allow for the key hydrogen bonds and hydrophobic interactions that are established by more effective agonists like 10-HSA. nih.gov The terminal position of the hydroxyl group in 17-HSA may restrict the molecule's ability to adopt the necessary conformation to engage with critical amino acid residues in the PPARα binding pocket. nih.gov

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies analyze how the chemical structure of a compound influences its biological activity. For hydroxystearic acids, SAR investigations have focused on the role of the hydroxyl group's position and the molecule's stereochemistry.

The biological activity of hydroxystearic acids is highly dependent on the position of the hydroxyl group along the fatty acid chain. nih.govbeilstein-journals.org Research on PPARα activation demonstrates a clear SAR where the hydroxyl position is critical. For instance, (R)-10-HSA is the most effective PPARα agonist, followed by 9-HSA and 12-HSA. nih.govutoronto.ca In stark contrast, 17-HSA shows the lowest activity, highlighting that placing the hydroxyl group near the end of the alkyl chain diminishes its ability to effectively activate this receptor. nih.gov

This positional effect is a key determinant of biological function, as seen in the varying activities of different isomers on human cancer cell lines, where isomers with the hydroxyl group at positions 5, 7, and 9 showed growth inhibitory activity, while others did not. beilstein-journals.org

Chirality, referring to the three-dimensional arrangement of atoms at the hydroxyl-bearing carbon, is also a crucial factor. Studies have shown that the specific enantiomer (R or S form) can dramatically influence biological effects. beilstein-journals.org For example, research has specifically focused on the chiral (R)-10-HSA for its superior PPARα agonism and the (R)-9-HSA for its antiproliferative effects. nih.govbeilstein-journals.org This indicates that the precise stereochemistry at the hydroxyl center is vital for optimal interaction with the molecular target.

PPARα Agonist Activity of Hydroxystearic Acid Isomers
CompoundFold Induction of PPARα ActivityReference
(R)-10-Hydroxystearic acid15.7x nih.govutoronto.ca
9-Hydroxystearic acid10.1x nih.govutoronto.ca
12-Hydroxystearic acid4.9x nih.govutoronto.ca
This compound1.7x nih.govutoronto.ca
Stearic Acid (Control)1.8x nih.govutoronto.ca

Beyond the hydroxyl group, the carboxylic acid and the long alkyl chain are the other primary functional groups of 17-HSA. The carboxylic acid group is typically essential for binding to many receptors, often acting as a hydrogen bond donor and acceptor to anchor the molecule in the binding pocket. The lipophilic alkyl chain engages in hydrophobic interactions, further stabilizing the ligand-receptor complex.

Modifying these functional groups can significantly alter biological activity. For example, esterification of the carboxylic acid group in 9-HSA was studied to determine its effect on antiproliferative activity. mdpi.com Similarly, converting the hydroxyl group of 9-HSA into a silyl (B83357) ether was shown to enhance its cytotoxic effects in colon cancer cells, suggesting that increasing lipophilicity can be a beneficial strategy. These findings illustrate that while the hydroxyl group is critical, the interplay between all functional components of the molecule dictates its ultimate biological profile.

Advanced Imaging and Biophysical Techniques

Advanced imaging and biophysical techniques are critical for visualizing and quantifying molecular interactions at high resolution. Techniques such as X-ray crystallography can determine the three-dimensional structure of a ligand bound to its receptor, providing definitive evidence of binding modes. Biophysical methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC) can provide detailed information on binding affinity, kinetics, and thermodynamics. nih.gov

While these techniques have been widely applied to study various ligand-receptor systems, a review of the available scientific literature indicates a lack of specific studies applying these advanced methods to investigate the interactions of this compound. Although the crystal structure of the related isomer (R)-9-hydroxystearic acid has been resolved, it was not in complex with a biological receptor. nih.gov Therefore, detailed structural and biophysical data elucidating how 17-HSA interacts with its biological targets are not currently available. The application of such techniques in the future would be invaluable for a more complete understanding of its molecular mechanisms.

Application of Quantum Phase Imaging and Ptychography in Cellular Studies

The investigation of cellular responses to fatty acids like this compound (17-HSA) has been significantly advanced by the application of sophisticated, label-free imaging techniques such as Quantum Phase Imaging (QPI) and ptychography. These methods provide quantitative information on the physical properties of cells, offering insights into the subtle morphological and intracellular changes induced by bioactive lipids.

A notable study explored the effects of various regioisomers of hydroxystearic acid (HSA) on different human cancer cell lines. nih.gov While this particular study focused on isomers such as 5-HSA, 7-HSA, and 9-HSA, the methodologies employed are directly applicable to understanding the cellular impact of 17-HSA. nih.gov The research highlighted that the position of the hydroxyl group on the stearic acid chain plays a crucial role in its biological activity, particularly its antiproliferative effects. nih.gov

Quantum Phase Imaging and ptychography were instrumental in observing and quantifying the cellular changes upon treatment with these HSAs. These techniques allow for the measurement of cellular biophysical markers, such as cell volume, dry mass, and motility, without the need for fluorescent labels that can interfere with cellular processes. For instance, the study demonstrated that 5-HSA not only curbed cell proliferation but also induced noticeable changes in cell displacement, speed, and directionality. nih.gov

The antiproliferative activity of different HSA regioisomers was assessed across a panel of human cancer cell lines, revealing varying degrees of growth inhibition. The isomers with the hydroxyl group at positions 5, 7, and 9 exhibited inhibitory activity against cell lines including CaCo-2, HT29, HeLa, MCF7, and PC3. nih.gov In contrast, 10-HSA and 11-HSA showed a much weaker effect, and 8-HSA demonstrated no inhibitory activity. nih.gov These findings underscore the sensitivity of cellular systems to the specific molecular structure of hydroxystearic acids.

Q & A

Basic: What experimental methods are recommended for synthesizing and characterizing 17-hydroxystearic acid?

Answer:
Synthesis typically involves hydroxylation of stearic acid derivatives or enzymatic modification. For characterization:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^{13}C NMR to confirm hydroxyl group position and stereochemistry .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • Infrared Spectroscopy (IR): Identify functional groups (e.g., -OH stretch at ~3200–3600 cm1^{-1}) .
  • Chromatographic Purity: HPLC or GC with a derivatization step (e.g., silylation) ensures purity ≥98% .
    Experimental Design Tip: Include controls (e.g., unmodified stearic acid) and replicate analyses to confirm reproducibility .

Basic: How can researchers quantify this compound in biological matrices?

Answer:

  • Extraction: Use liquid-liquid extraction (LLE) with chloroform/methanol (2:1 v/v) to isolate lipids .
  • Derivatization: Convert to methyl esters via BF3_3-methanol for GC-MS compatibility .
  • Quantification: Employ LC-MS/MS with multiple reaction monitoring (MRM) for sensitivity in complex samples .
    Data Validation: Spike internal standards (e.g., deuterated analogs) to correct for matrix effects .

Advanced: How should researchers address contradictory reports on this compound’s biological activity?

Answer:

  • Meta-Analysis: Systematically review studies, noting variables like cell type, concentration, and assay conditions .
  • Experimental Replication: Reproduce conflicting studies with standardized protocols (e.g., ISO guidelines) .
  • Mechanistic Probes: Use inhibitors/activators (e.g., PPAR-γ antagonists) to clarify signaling pathways .
    Key Consideration: Account for batch-to-batch variability in compound purity .

Advanced: What strategies optimize the stability of this compound in long-term studies?

Answer:

  • Storage: Store at −80°C under argon to prevent oxidation; avoid repeated freeze-thaw cycles .
  • Stability Assays: Conduct accelerated degradation tests (e.g., 40°C/75% RH for 1 month) .
  • Analytical Monitoring: Track degradation products via UPLC-PDA-MS every 3–6 months .

Basic: How to design a dose-response study for this compound in cell cultures?

Answer:

  • Dose Range: Use logarithmic concentrations (e.g., 1 nM–100 µM) based on prior EC50_{50} data .
  • Controls: Include vehicle (e.g., DMSO) and positive/negative controls (e.g., known agonists) .
  • Endpoint Selection: Measure viability (MTT assay) and target activation (e.g., qPCR for lipid metabolism genes) .

Advanced: What statistical approaches resolve variability in this compound’s metabolic effects?

Answer:

  • Multivariate Analysis: Apply PCA or PLS-DA to identify confounding factors (e.g., diet, genetic background) .
  • Power Analysis: Pre-calculate sample sizes using pilot data to ensure statistical robustness .
  • Error Reporting: Use ±SEM with 95% confidence intervals; avoid overreliance on p-values .

Basic: What are the ethical considerations for human studies involving this compound?

Answer:

  • Informed Consent: Disclose potential risks (e.g., lipid metabolism alterations) and benefits .
  • IRB Approval: Submit protocols for review, emphasizing data anonymization and withdrawal rights .
  • Conflict of Interest: Declare funding sources (e.g., industry vs. academic grants) .

Advanced: How to validate this compound’s role in lipid signaling pathways?

Answer:

  • Knockdown/Overexpression Models: Use siRNA or CRISPR-Cas9 to modulate target genes (e.g., FABP4) .
  • Metabolomic Profiling: Combine LC-MS and 13^{13}C-labeled tracers to track metabolic flux .
  • Cross-Validation: Compare results across species (e.g., murine vs. human adipocytes) .

Basic: What are best practices for synthesizing this compound with high enantiomeric purity?

Answer:

  • Catalytic Asymmetric Hydroxylation: Use chiral catalysts (e.g., Sharpless dihydroxylation) .
  • Chiral Chromatography: Confirm enantiopurity via chiral-phase HPLC with a cellulose-based column .
  • Crystallization: Recrystallize in hexane/ethyl acetate to remove diastereomeric impurities .

Advanced: How to integrate this compound research into interdisciplinary studies (e.g., cancer metabolism)?

Answer:

  • Collaborative Frameworks: Partner with bioinformaticians to analyze omics datasets (e.g., TCGA) .
  • Functional Assays: Use 3D tumor spheroids to model lipid-driven invasiveness .
  • Translational Metrics: Correlate in vitro findings with clinical biomarkers (e.g., serum lipid panels) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.